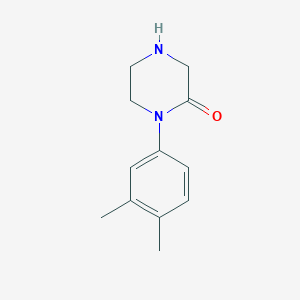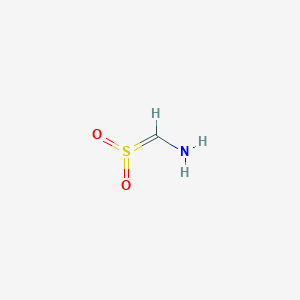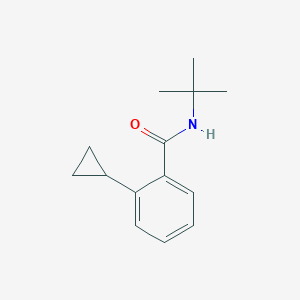![molecular formula C18H20N2O2 B15171643 2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide CAS No. 920505-95-9](/img/structure/B15171643.png)
2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the furan ring and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen or nitro groups onto the indole ring.
Scientific Research Applications
2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.
5-Methoxy-2-methyl-1H-indole-3-acetic acid: Another indole derivative with biological activity, used in various biochemical studies.
Uniqueness
2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide is unique due to the presence of both the furan and indole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
920505-95-9 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide |
InChI |
InChI=1S/C18H20N2O2/c1-11-10-16(13(3)22-11)18(21)19-9-8-14-12(2)20-17-7-5-4-6-15(14)17/h4-7,10,20H,8-9H2,1-3H3,(H,19,21) |
InChI Key |
IHNWHOZBNBZTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=C(NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,5-Difluorophenyl)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol](/img/structure/B15171571.png)
![4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B15171578.png)
![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)

![8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B15171595.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)

![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)

![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
silane](/img/structure/B15171665.png)
